1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-
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Overview
Description
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- is an organic compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . This compound is characterized by the presence of a pentenone backbone with hydroxyl and methylthio substituents, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 1-penten-3-one with methylthiol and a suitable oxidizing agent to introduce the hydroxyl groups . The reaction conditions typically require a controlled temperature and pH to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different hydroxylated products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- can be compared with other similar compounds, such as:
1-Penten-3-one, 2-hydroxy-5-(methylthio)-1-(phosphonooxy)-: This compound has a similar backbone but includes a phosphonooxy group, which imparts different chemical properties and reactivity.
1,2-dihydroxy-5-(methylthio)pent-1-en-3-one: This compound shares the hydroxyl and methylthio substituents but differs in the position of the functional groups.
The uniqueness of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- lies in its specific arrangement of functional groups, which influences its reactivity and applications in various fields.
Properties
CAS No. |
151169-51-6 |
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Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one |
InChI |
InChI=1S/C6H10O3S/c1-10-3-2-5(8)6(9)4-7/h4,7,9H,2-3H2,1H3 |
InChI Key |
CILXJJLQPTUUSS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)C(=CO)O |
Origin of Product |
United States |
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